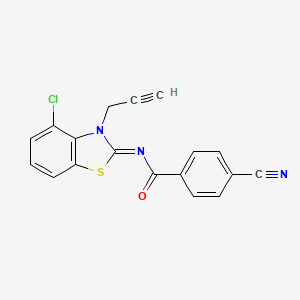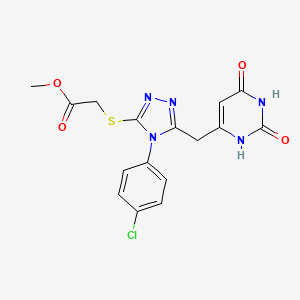![molecular formula C24H24N4O2 B2817717 N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923201-50-7](/img/structure/B2817717.png)
N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrazolo[4,3-c]pyridine core, a carboxamide group, and several phenyl rings . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic structure containing nitrogen atoms . Attached to this core are several other groups, including phenyl rings and a carboxamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used . The presence of the carboxamide group suggests that it could participate in reactions involving nucleophilic attack at the carbonyl carbon .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, its solubility would be influenced by the presence of polar groups like the carboxamide, while its melting and boiling points would be influenced by factors like the size and shape of the molecule .科学的研究の応用
Heterocyclic Compound Synthesis
The synthesis and characterization of heterocyclic compounds, including pyrazolopyridines and pyrazolopyrimidines, are a significant area of research due to their diverse biological activities. For example, compounds like 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been prepared through intramolecular cyclization processes and explored for their potential in generating new isoxazolines and isoxazoles derivatives through [3+2] cycloaddition reactions (Rahmouni et al., 2014). These processes underline the importance of such compounds in the development of novel therapeutic agents.
Biological Activity Exploration
Heterocyclic compounds have been extensively explored for their cytotoxic and biological activities. For instance, compounds bearing the pyrazolopyrimidine core have been evaluated for their in vitro cytotoxic activity against cancer cell lines, showcasing the potential of such structures in anticancer drug development (Mansour et al., 2020). This demonstrates the relevance of researching such compounds for therapeutic applications.
Chemical Modification and Drug Development
The ability to chemically modify heterocyclic compounds to enhance their biological activity or reduce toxicity is crucial in drug development. For instance, transforming alkyl [(Z)-4-dimethylaminomethylidene-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate into 2H-pyrazolo[4,3-c]pyridine-7-carboxylates through cyclization with DMFDMA in DMF highlights the synthetic versatility of these compounds (Stanovnik et al., 2003). Such transformations are critical for the development of novel compounds with improved pharmacological profiles.
Safety and Hazards
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-12-27-14-19(23(29)25-21-13-16(2)10-11-17(21)3)22-20(15-27)24(30)28(26-22)18-8-6-5-7-9-18/h5-11,13-15H,4,12H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRSGCOFYVFSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)

![7,7-Dimethyl-1-azaspiro[3.5]nonane](/img/structure/B2817641.png)

![2-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2817643.png)

![3-{[(4-Methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid](/img/structure/B2817645.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2817646.png)



![N-cyclopentyl-2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2817654.png)

